- Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines, Journal of Colloid and Interface Science (2017, 2017, , 231-240
Cas no 98018-66-7 (N-benzyl-2-chloroaniline)
N-benzyl-2-chloroaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, N-(2-chlorophenyl)-
- N-BENZYL-N-(2-CHLOROPHENYL)AMINE
- Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
- N-(2-Chlorophenyl)benzenemethanamine (ACI)
- 2-Chloro-N-benzylaniline
- N-Benzyl-2-chloroaniline
- N-benzyl-2-chloroaniline
-
- Inchi: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
- InChI Key: RJIRIFJATWTRKR-UHFFFAOYSA-N
- SMILES: ClC1C(NCC2C=CC=CC=2)=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
N-benzyl-2-chloroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145188-0.05g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 0.05g |
$69.0 | 2023-04-20 | |
| Enamine | EN300-145188-0.1g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 0.1g |
$105.0 | 2023-04-20 | |
| Enamine | EN300-145188-0.25g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 0.25g |
$149.0 | 2023-04-20 | |
| Enamine | EN300-145188-0.5g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 0.5g |
$284.0 | 2023-04-20 | |
| Enamine | EN300-145188-1.0g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 1g |
$385.0 | 2023-04-20 | |
| Enamine | EN300-145188-2.5g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 2.5g |
$754.0 | 2023-04-20 | |
| Enamine | EN300-145188-5.0g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 5g |
$1115.0 | 2023-04-20 | |
| Enamine | EN300-145188-10.0g |
N-benzyl-2-chloroaniline |
98018-66-7 | 95% | 10g |
$1654.0 | 2023-04-20 | |
| Enamine | EN300-145188-50mg |
N-benzyl-2-chloroaniline |
98018-66-7 | 95.0% | 50mg |
$69.0 | 2023-09-29 | |
| Enamine | EN300-145188-100mg |
N-benzyl-2-chloroaniline |
98018-66-7 | 95.0% | 100mg |
$105.0 | 2023-09-29 |
N-benzyl-2-chloroaniline Production Method
Production Method 1
Production Method 2
- New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198
Production Method 3
- Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977
Production Method 4
- γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols, ChemCatChem (2009, 2009, 1(4), 497-503
Production Method 5
1.2 Reagents: Hantzsch ester ; 3 h, rt
- Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564
Production Method 6
1.2 Solvents: Ethyl acetate
- Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air, Organic Letters (2011, 2011, 13(23), 6184-6187
Production Method 7
1.2 Reagents: Hantzsch ester ; 3 h, rt
- Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607
Production Method 8
- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610
Production Method 9
1.2 Reagents: Pinacolborane ; 12 h, rt
- Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857
Production Method 10
- Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy, Journal of Coordination Chemistry (2021, 2021, , 4-6
Production Method 11
1.2 Reagents: Ammonium chloride Solvents: Water
- Samarium borohydride as effective reagent for synthesis of various imines and secondary amines, Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50
Production Method 12
- Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes, RSC Advances (2015, 2015, 5(70), 56936-56941
Production Method 13
1.2 Reagents: Sodium borohydride ; 5 min, 0 °C
1.3 Solvents: Water
- para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725
Production Method 14
1.2 Reagents: Water
- New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285
Production Method 15
- SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines, Cuihua Xuebao (2014, 2014, 35(3), 444-450
Production Method 16
- Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols, Tetrahedron (2016, 2016, 72(51), 8516-8521
Production Method 17
- Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414
Production Method 18
- Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317
Production Method 19
- Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349
Production Method 20
- Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots, Journal of Catalysis (2020, 2020, , 304-310
Production Method 21
1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt
- Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane, Catalysis Science & Technology (2020, 2020, 10(4), 944-949
Production Method 22
- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions, Journal of Catalysis (2023, 2023, , 80-98
Production Method 23
1.2 Reagents: Water
- Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451
Production Method 24
- Carbon-catalysed reductive hydrogen atom transfer reactions, Nature Communications (2015, 2015, , 1-6478
Production Method 25
- Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177
Production Method 26
- Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite, Chinese Chemical Letters (2022, 2022, 33(1), 266-270
Production Method 27
- Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst, ChemSusChem (2019, 2019, 12(13), 3185-3191
Production Method 28
- [(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001
N-benzyl-2-chloroaniline Raw materials
- Benzaldehyde
- Benzenamine, 2-chloro-N-(phenylmethylene)-, (E)-
- N-(2-chlorophenyl)benzamide
- Benzyl alcohol
N-benzyl-2-chloroaniline Preparation Products
N-benzyl-2-chloroaniline Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on N-benzyl-2-chloroaniline
N-Benzy-2-Chloroaniline: A Comprehensive Overview
N-Benzyl-2-chloroaniline, also known as 2-chloro-N-benzylaniline, is a versatile organic compound with the CAS number 98018-66-7. This compound has garnered significant attention in both academic and industrial research due to its unique chemical properties and wide-ranging applications. In recent years, advancements in synthetic methodologies and its utilization in drug discovery have further solidified its importance in the chemical sciences.
The structure of N-benzyl-2-chloroaniline consists of a benzene ring attached to a benzyl group via an amine linkage, with a chlorine substituent at the 2-position of the aniline moiety. This configuration imparts the compound with distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions. The presence of the chlorine atom introduces electron-withdrawing effects, which can influence reactivity in subsequent transformations.
Recent studies have highlighted the role of N-benzyl-2-chloroaniline as a key intermediate in the synthesis of biologically active molecules. For instance, researchers have employed this compound in the construction of heterocyclic frameworks, which are integral to many pharmaceutical agents. Its ability to undergo nucleophilic aromatic substitution reactions has been particularly exploited in these contexts, enabling the creation of complex molecular architectures.
In terms of physical properties, N-benzyl-2-chloroaniline exhibits a melting point of approximately 115°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various organic synthesis protocols, where controlled solubility is essential for reaction efficiency.
The synthesis of N-benzyl-2-chloroaniline typically involves multi-step processes, often starting from aniline derivatives. One common approach involves the benzyl chloride-mediated alkylation of 2-chloroaniline under basic conditions. This method has been optimized to achieve high yields and purity, ensuring its reliability as a starting material for further transformations.
From an application standpoint, N-benzyl-2-chloroaniline finds extensive use in the pharmaceutical industry as an intermediate for drug development. Its role in constructing bioactive molecules has been underscored by recent research efforts focusing on anti-cancer and anti-inflammatory agents. Additionally, this compound has been explored as a precursor for advanced materials, including polymers and dyes.
In terms of safety considerations, while handling N-benzyl-2-chloroaniline, it is essential to adhere to standard laboratory practices to minimize exposure risks. Although not classified as highly hazardous under normal conditions, proper ventilation and protective equipment are recommended during synthesis and manipulation.
Recent advancements in green chemistry have also led to innovative methods for synthesizing N-benzyl-2-chloroaniline. For example, catalytic systems utilizing microwave irradiation or enzymatic catalysts have been developed to enhance reaction efficiency while reducing environmental impact. These approaches align with current trends toward sustainable chemical processes.
In conclusion, N-benzyl-2-chloroaniline stands out as a pivotal compound in modern organic chemistry due to its structural versatility and functional utility. Its continued exploration across diverse research domains underscores its significance as both a fundamental building block and a platform for innovation.
98018-66-7 (N-benzyl-2-chloroaniline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)